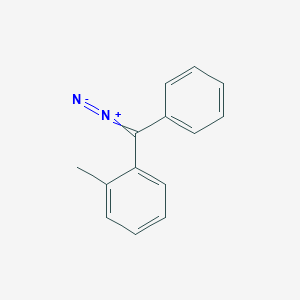









|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[N:15][NH2:16])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[I-].CN(C)C(N(C)C)=N.C(OO)(=O)C>ClCCCl>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[N+:15]=[N-:16]
|


|
Name
|
(2-methylphenyl)phenyl ketone hydrazone
|
|
Quantity
|
10.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=CC=C1)C(C1=CC=CC=C1)=NN
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
[I-]
|
|
Name
|
|
|
Quantity
|
22.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(=N)N(C)C)C
|
|
Name
|
peracetic acid
|
|
Quantity
|
11.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OO
|


|
Type
|
CUSTOM
|
|
Details
|
was stirred for 5 minutes longer
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
After the addition the mixture
|
|
Type
|
WASH
|
|
Details
|
The red solution was washed with water (5 × 200 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
|
Type
|
CUSTOM
|
|
Details
|
made up to 250 ml in a volumetric flask
|
|
Type
|
ADDITION
|
|
Details
|
An aliquot (50 ml) treated with excess acetic acid
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=CC=C1)C(=[N+]=[N-])C1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: VOLUME | 221 mL |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |